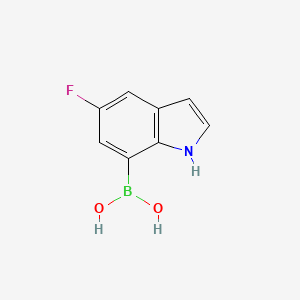

(5-fluoro-1H-indol-7-yl)boronic acid

Description

Properties

Molecular Formula |

C8H7BFNO2 |

|---|---|

Molecular Weight |

178.96 g/mol |

IUPAC Name |

(5-fluoro-1H-indol-7-yl)boronic acid |

InChI |

InChI=1S/C8H7BFNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11-13H |

InChI Key |

ZXPPJGJGDMXWFJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC2=C1NC=C2)F)(O)O |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 5 Fluoro 1h Indol 7 Yl Boronic Acid

Reactions Involving the Boronic Acid Moiety

Without specific examples from primary or secondary sources, an article on the reactivity of (5-fluoro-1H-indol-7-yl)boronic acid cannot be produced at this time.

Condensation Reactions with Diols and Amines

Boronic acids are well-known for their ability to undergo reversible condensation reactions with 1,2- and 1,3-diols to form cyclic boronate esters, known as dioxaborinanes or dioxaborolanes. researchgate.netwur.nl This reaction is a cornerstone of boronic acid chemistry, driven by the formation of a stable five- or six-membered ring. The reaction is typically reversible, with the equilibrium position influenced by factors such as pH, solvent, and the structure of the diol. This reversible nature is widely exploited in the development of sensors and for the temporary protection of diol functionalities in organic synthesis. wur.nl

Similarly, this compound can react with di- and polyamines, as well as amino acids, to form analogous cyclic structures. The interaction with diethanolamine, for instance, can yield a stable bicyclic boronate complex, a strategy often employed in medicinal chemistry to create prodrugs with improved stability and solubility. nih.gov

Table 1: Representative Condensation Partners for Arylboronic Acids

| Reactant Class | Specific Example | Product Type | Typical Conditions |

|---|---|---|---|

| 1,2-Diol | Ethylene Glycol | Cyclic Boronate Ester (Dioxaborolane) | Aprotic solvent, often with removal of water |

| 1,3-Diol | 1,3-Propanediol | Cyclic Boronate Ester (Dioxaborinane) | Aprotic solvent, often with removal of water |

| Catechol | Catechol (1,2-Dihydroxybenzene) | Catechol Boronate Ester | Aqueous or organic solvent |

| Alkanolamine | Diethanolamine | Bicyclic Boronate Complex | Aqueous or alcoholic solvent |

Oxidative Transformations (e.g., ipso-hydroxylation to phenols, if structurally relevant)

One of the most significant reactions of arylboronic acids is the oxidative cleavage of the carbon-boron bond, known as ipso-hydroxylation, to yield the corresponding phenol (B47542). nih.gov This transformation provides a mild and efficient route to phenols that might be difficult to access through other synthetic methods. nih.govresearchgate.net For this compound, this reaction would lead to the formation of 5-fluoro-1H-indol-7-ol.

The reaction is typically carried out using a variety of oxidants. Common reagents include hydrogen peroxide (H₂O₂), N-oxides, and sodium perborate (B1237305) (SPB). nih.govnih.govnih.gov The generally accepted mechanism involves the initial formation of a boronate "ate" complex by nucleophilic attack of the oxidant on the boron atom. nih.govnih.gov This is followed by a 1,2-migratory insertion, where the aryl group shifts from the boron to the oxygen atom, leading to a borate (B1201080) ester intermediate. Subsequent hydrolysis of this ester liberates the phenol product and boric acid. nih.gov Catalyst-free methods using water as a solvent have been developed, highlighting the green chemistry potential of this transformation. nih.govrsc.org

Table 2: Common Oxidants for Ipso-Hydroxylation of Arylboronic Acids

| Oxidant | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous base (e.g., NaOH), room temperature | Classic, widely used method | nih.gov |

| Sodium Perborate (NaBO₃·4H₂O) | Water or solvent-free, room temperature | Efficient, catalyst-free, environmentally benign | nih.gov |

| N-Oxides (e.g., Pyridine N-oxide) | Aqueous or organic solvent, heating may be required | Effective for a broad range of substrates | nih.gov |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous solvent mixture, room temperature | Strong oxidant, effective for less reactive substrates | researchgate.net |

Derivatization to Boronate Esters and Trifluoroborates

This compound can be readily converted into more stable and synthetically versatile derivatives, such as boronate esters and organotrifluoroborates. These derivatives often exhibit enhanced stability towards air and moisture, making them easier to handle, purify, and store compared to the free boronic acids.

Boronate Esters: The most common boronate esters are formed with pinacol (B44631) (2,3-dimethyl-2,3-butanediol), yielding pinacol boronate esters (Bpin). nih.gov These esters are highly stable, crystalline solids and are key intermediates in many cross-coupling reactions, such as the Suzuki-Miyura coupling. The formation of the pinacol ester from this compound would proceed via a condensation reaction, typically under conditions that remove the water byproduct.

Trifluoroborates: Reaction of boronic acids with potassium hydrogen fluoride (B91410) (KHF₂) results in the formation of highly stable, crystalline potassium aryltrifluoroborate salts (ArBF₃K). These salts are generally inert to the oxidative and protodeboronation side reactions that can plague boronic acids. They serve as excellent coupling partners in palladium-catalyzed cross-coupling reactions, often exhibiting unique reactivity compared to their boronic acid counterparts.

Table 3: Common Derivatization Reagents for Boronic Acids

| Derivative | Reagent | Typical Product | Advantages of Derivative |

|---|---|---|---|

| Pinacol Boronate Ester | Pinacol | (5-fluoro-1H-indol-7-yl)pinacol boronate | Increased stability, high crystallinity, widely used in cross-coupling |

| Potassium Trifluoroborate Salt | Potassium Hydrogen Fluoride (KHF₂) | Potassium (5-fluoro-1H-indol-7-yl)trifluoroborate | High stability to air and moisture, distinct reactivity |

Electrophilic and Nucleophilic Functionalizations of the Indole (B1671886) Core

The indole ring system is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. rsc.org The position of substitution is directed by the existing substituents: the fluorine atom at C5 and the boronic acid group at C7. The pyrrole (B145914) ring of the indole is the most reactive part. Electrophilic attack typically occurs at the C3 position, unless it is blocked. Other positions, such as C2, C4, and C6, can also react depending on the directing effects of the N-substituent and ring substituents. For this compound, electrophiles are expected to react preferentially at positions C2, C3, C4, or C6.

While less common, nucleophilic functionalization of the indole core can also be achieved. rsc.org Polyfluoroarenes, for example, readily undergo nucleophilic aromatic substitution (SNAr). nih.gov While the single fluorine atom on the benzene (B151609) portion of the indole ring is not as activating as in a polyfluorinated system, nucleophilic substitution might be possible under specific conditions or on activated derivatives. An alternative strategy for nucleophilic functionalization involves an aromatic Pummerer-type reaction on an indole sulfoxide (B87167) precursor. rsc.org

Table 4: Potential Functionalization Reactions of the Indole Core

| Reaction Type | Reagent Example | Potential Product | Target Position |

|---|---|---|---|

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted indole | C3, C2 |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted indole | C3, C4, C6 |

| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | Acyl-substituted indole | C3 |

| Nucleophilic Substitution (Pummerer-type) | Indole-sulfoxide precursor + Nucleophile | Nucleophile-substituted indole | C2, C3 |

Stereoselective and Enantioselective Transformations

The field of stereoselective reactions involving boronic acids is rapidly expanding. While specific enantioselective transformations of this compound are not extensively documented, the compound is a candidate for several established stereoselective processes.

One approach involves the reaction of the boronic acid with a chiral auxiliary, such as a chiral diol. This condensation would result in the formation of a pair of diastereomeric boronate esters, which could potentially be separated or used in subsequent diastereoselective reactions.

Furthermore, the boronic acid can be converted into a more nucleophilic boronate complex, which can then participate in stereospecific reactions with electrophiles. acs.org Recent advances have also demonstrated the potential for enzymatic transformations, such as the stereospecific conversion of boronic esters to chiral amines, a reaction not yet achieved with traditional chemical catalysts. nih.gov Organocatalysis has also been employed for the enantioselective synthesis of boron-containing heterocycles, such as benzoxaboroles, from boronic acid precursors. rsc.org These methodologies suggest that this compound could serve as a substrate in catalyst-controlled enantioselective C-C or C-heteroatom bond-forming reactions.

Table 5: Examples of Stereoselective Reactions Applicable to Boronic Acids

| Transformation Type | Strategy | Potential Outcome for this compound |

|---|---|---|

| Diastereoselective Synthesis | Reaction with a chiral diol (e.g., TADDOL) | Formation of separable diastereomeric boronate esters |

| Enantioselective Catalysis | Asymmetric allylation or propargylation of aldehydes | Formation of chiral homoallylic or homopropargylic alcohols |

| Enzymatic Amination | Conversion of a prochiral boronic ester via an engineered enzyme | Synthesis of an enantioenriched amine |

| Organocatalytic Cyclization | Intramolecular reaction triggered by a chiral catalyst | Formation of a chiral boron-containing heterocycle |

Applications of 5 Fluoro 1h Indol 7 Yl Boronic Acid As a Building Block in Organic Synthesis

Construction of Complex Fluorinated Indole (B1671886) Scaffolds

The primary application of (5-fluoro-1H-indol-7-yl)boronic acid lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to construct complex molecules containing a 5-fluoroindole-7-yl subunit. nih.gov The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the target molecules, such as metabolic stability and binding affinity, making this building block particularly attractive in medicinal chemistry. nih.gov

The general synthetic strategy involves the coupling of this compound with a variety of aryl or heteroaryl halides or triflates. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions like protodeboronation. nih.gov While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the reactivity of analogous indolylboronic acids suggests its utility in synthesizing complex structures. For instance, indole-indole Suzuki couplings are employed for the synthesis of indole oligomers. acs.orgacs.org

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product | Application |

| This compound | Aryl/Heteroaryl Halide | Pd(OAc)₂ / SPhos | 7-(Aryl/Heteroaryl)-5-fluoro-1H-indole | Core structure for bioactive molecules |

Note: This table represents a generalized reaction scheme based on known Suzuki-Miyaura couplings of indolylboronic acids.

Synthesis of Heterocyclic Frameworks and Polycyclic Systems

Beyond simple biaryl structures, this compound is a key intermediate for the synthesis of more elaborate heterocyclic frameworks and polycyclic systems. By coupling with appropriately functionalized partners, subsequent intramolecular cyclization reactions can lead to the formation of fused ring systems.

One potential application is in the synthesis of carbazole (B46965) derivatives. A strategy combining Suzuki-Miyaura cross-coupling with a subsequent intramolecular nitrene insertion has been used to prepare fused indole heterocycles. researchgate.net For example, the coupling of an indolylboronic acid with an ortho-azido bromobenzene (B47551) derivative, followed by thermal decomposition of the azide, can lead to the formation of a pyrrolo[3,2-a]carbazole skeleton. While this specific reaction has been reported with 1H-indole-5-boronic acid, the same principle could be applied using this compound to generate the corresponding fluorinated polycyclic aromatic system.

Strategies for Natural Product Synthesis (focus on synthetic steps)

Fluorinated analogues of natural products are of significant interest due to their often-enhanced biological activities. This compound can serve as a crucial building block in the total synthesis of such analogues. The indole nucleus is a common motif in a vast number of alkaloids and other biologically active natural products.

A plausible synthetic strategy would involve the late-stage introduction of the 5-fluoro-1H-indol-7-yl moiety via a Suzuki-Miyaura coupling to a complex, halogenated intermediate. This approach allows for the convergent assembly of the target molecule. While specific examples detailing the use of this compound in the total synthesis of a natural product are not readily found, the general utility of indolylboronic acids in this context is well-established.

Development of Chemical Probes (focus on synthetic methodology and structural attributes)

Chemical probes are small molecules designed to study and manipulate biological systems. mskcc.orgnih.govbohrium.comchemicalprobes.org The incorporation of a fluorinated indole, facilitated by this compound, can be advantageous in the design of such probes. The fluorine atom can serve as a reporter for ¹⁹F NMR studies, while the indole scaffold can act as a recognition element for specific protein targets.

The synthesis of such probes would likely involve the coupling of this compound with a partner molecule that contains a linker and a reactive group for attachment to a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag). The structural attributes of the resulting probe would be dictated by the nature of the coupling partner and the intended biological target. The indole moiety can participate in hydrogen bonding and π-stacking interactions, contributing to the binding affinity and selectivity of the probe.

Integration into Combinatorial Chemistry and Automated Synthesis

The stable and easy-to-handle nature of boronic acids makes them well-suited for use in high-throughput synthesis methodologies like combinatorial chemistry and automated synthesis. nih.gov Although specific reports on the integration of this compound into such platforms are scarce, its properties are consistent with the requirements for these techniques.

In a combinatorial approach, this compound could be reacted with a library of diverse aryl or heteroaryl halides to rapidly generate a large collection of novel fluorinated indole derivatives. This library could then be screened for biological activity. Automated synthesis platforms could be programmed to perform the Suzuki-Miyaura coupling, purification, and characterization of the products, significantly accelerating the drug discovery process. The development of radiolabeled indole-containing molecules using automated synthesis from boronic ester precursors has been reported, indicating the feasibility of such approaches. researchgate.net

Computational and Theoretical Studies of 5 Fluoro 1h Indol 7 Yl Boronic Acid

Electronic Structure and Molecular Orbital Analysis

The electronic properties of (5-fluoro-1H-indol-7-yl)boronic acid are determined by the interplay of the indole (B1671886) nucleus, the electron-withdrawing fluorine atom, and the boronic acid moiety. Computational studies, particularly molecular orbital analysis, are crucial for elucidating this relationship. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding the molecule's reactivity and electronic transitions. For indole and its derivatives, the HOMO is typically localized on the indole ring, reflecting its electron-rich, aromatic character. The LUMO distribution is influenced by the substituents. The presence of the boronic acid group at the C7 position and the fluorine atom at the C5 position significantly modulates the energy levels and distribution of these frontier orbitals.

DFT calculations on related fluorinated and boronic acid-substituted aromatic compounds show that electron-withdrawing groups like fluorine tend to lower both the HOMO and LUMO energy levels, increasing the molecule's stability and affecting its electron-donating capabilities. nih.gov The boronic acid group can participate in π-conjugation with the indole ring, influencing the electronic landscape. Analysis of the molecular electrostatic potential (MEP) surface can identify regions of high and low electron density, predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov

| Property | Description | Predicted Effect on this compound |

| HOMO Energy | Highest Occupied Molecular Orbital; relates to electron-donating ability. | Lowered by the electron-withdrawing fluorine atom, indicating reduced electron-donating capacity compared to unsubstituted indole. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lowered by both fluorine and boronic acid substituents, potentially increasing susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and electronic transitions. | The precise gap is substituent-dependent; a smaller gap generally implies higher reactivity. TD-DFT calculations are used to correlate this gap with UV-Vis absorption spectra. arxiv.org |

| Electron Density | Distribution of electrons across the molecule. | High density on the indole nitrogen and pyrrole (B145914) ring; fluorine atom creates a region of localized high electronegativity. |

This table presents predicted properties based on computational studies of analogous fluorinated indole derivatives.

Mechanistic Investigations of Key Reactions (e.g., cross-coupling, borylation)

This compound is a key intermediate in organic synthesis, primarily used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. nih.gov Computational studies provide detailed mechanistic insights into these transformations.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation : The boronic acid, activated by a base, transfers its organic group (the 5-fluoro-1H-indol-7-yl moiety) to the palladium center, displacing the halide. This is often the rate-determining step. nih.gov

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Theoretical investigations of borylation reactions, used to synthesize the boronic acid itself, suggest that the mechanism can be influenced by directing groups. rsc.org For instance, iridium-catalyzed C-H borylation proceeds through intermediates where the metal catalyst coordinates to the indole ring before C-H bond activation and subsequent borylation. nih.gov Computational models help to rationalize the observed regioselectivity of these reactions.

A critical aspect of mechanistic investigation is the characterization of transition states (TS). Using computational methods, the geometries and energies of transition states for each elementary step in a reaction can be calculated. nih.gov For the Suzuki-Miyaura coupling of this compound, DFT calculations can model the transition states for oxidative addition, transmetalation, and reductive elimination.

A transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov For example, the transmetalation step involves the breaking of the C-B bond and the formation of a new C-Pd bond. The calculated energy barrier (activation energy) for this step can predict the reaction rate and explain how factors like solvent and ligand choice influence the reaction's efficiency. nih.gov

The fluorine atom at the C5 position plays a crucial role in modulating the reactivity and regioselectivity of the indole ring. nih.gov Its high electronegativity exerts a strong inductive electron-withdrawing effect, which deactivates the benzene (B151609) portion of the indole nucleus towards electrophilic substitution.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational preferences of this compound are key to its reactivity and interactions. The primary conformational flexibility arises from the rotation of the C7-B bond, which dictates the orientation of the boronic acid group relative to the indole plane.

Computational potential energy surface scans, where the C-B torsional angle is systematically varied, can identify the lowest energy conformers. Studies on similar arylboronic acids show that the boronic acid group often prefers a conformation where its plane is roughly perpendicular to the plane of the aromatic ring to minimize steric hindrance. However, intramolecular hydrogen bonding between the N-H proton of the indole and an oxygen atom of the boronic acid group could stabilize a more planar conformation.

In the solid state, intermolecular interactions are expected to dominate the crystal packing. X-ray crystallography data for related molecules like 5-fluoro-1H-indole-3-carboxylic acid reveal extensive hydrogen-bonding networks. nih.gov For this compound, strong intermolecular hydrogen bonds are expected between the N-H group of one molecule and the boronic acid's hydroxyl groups of another, as well as between the boronic acid groups themselves to form dimers or extended networks. These interactions significantly influence the molecule's physical properties, such as melting point and solubility.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis) to aid characterization

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. arxiv.orgresearchgate.net

NMR Spectroscopy : DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict ¹H, ¹³C, ¹¹B, and ¹⁹F NMR chemical shifts with reasonable accuracy. researchgate.net These predictions are useful for assigning peaks in experimental spectra, especially for complex structures. The predicted ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment created by the indole ring and boronic acid group. rsc.org

IR Spectroscopy : The vibrational frequencies and intensities of a molecule can be calculated computationally. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as the O-H and B-O stretches of the boronic acid, the N-H stretch of the indole, and C-F vibrations. arxiv.orgscirp.org

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. arxiv.orgmdpi.com For indole derivatives, the characteristic π-π* transitions of the aromatic system can be accurately predicted, helping to understand the electronic structure and how it is affected by substituents. nih.gov

| Spectroscopic Technique | Predicted Signature | Notes |

| ¹H NMR | Aromatic protons on indole ring (δ 6.5-8.0 ppm), N-H proton (broad, δ ~11 ppm), B(OH)₂ protons (broad, δ ~5-6 ppm). | Chemical shifts are influenced by the electronic effects of F and B(OH)₂ groups. |

| ¹³C NMR | Aromatic carbons (δ 100-140 ppm), C-B carbon (shielded, ~130 ppm), C-F carbon (deshielded, JC-F coupling). | Carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). |

| ¹⁹F NMR | Singlet in the typical aryl fluoride (B91410) region (δ -110 to -130 ppm). | Sensitive to solvent and electronic environment. rsc.org |

| ¹¹B NMR | Broad signal (δ ~20-30 ppm). | Characteristic of a trigonal planar boronic acid. |

| IR Spectroscopy | ~3400 cm⁻¹ (N-H stretch), ~3300 cm⁻¹ (broad, O-H stretch), ~1350 cm⁻¹ (B-O stretch), ~1250 cm⁻¹ (C-F stretch). | Based on typical vibrational frequencies for these functional groups. scirp.org |

| UV-Vis Spectroscopy | Two main absorption bands (λmax ~220 nm and ~270-290 nm). | Characteristic π-π* transitions of the indole chromophore, slightly shifted by substituents. mdpi.com |

This table presents hypothetical but representative spectroscopic data based on computational predictions for similar molecular structures.

Analytical Methodologies for the Characterization and Purity Assessment of 5 Fluoro 1h Indol 7 Yl Boronic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of (5-fluoro-1H-indol-7-yl)boronic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework.

¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring and the N-H proton. The chemical shifts and coupling constants of these protons are indicative of their positions relative to the fluorine and boronic acid substituents. The protons of the B(OH)₂ group are often broad and may exchange with solvent, making them difficult to observe.

¹³C NMR Spectroscopy: This method identifies the different carbon environments within the molecule. The spectrum would display unique resonances for each carbon atom in the indole ring system. The carbon atom attached to the fluorine would show a characteristic large coupling constant (¹JC-F), while the carbon bonded to the boron atom would exhibit a broader signal due to the quadrupolar nature of the boron nucleus.

¹¹B NMR Spectroscopy: As a quadrupolar nucleus, ¹¹B NMR is particularly useful for studying boron-containing compounds. The chemical shift of the ¹¹B nucleus in this compound would be characteristic of a trigonal planar boronic acid. This signal is typically broad, and its chemical shift can be sensitive to the solvent and pH.

¹⁹F NMR Spectroscopy: This technique is highly sensitive and provides specific information about the fluorine atom's environment. The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be influenced by the electronic environment of the indole ring. Coupling between the fluorine and nearby protons can also be observed, providing further structural information.

Illustrative ¹H and ¹³C NMR Data for this compound

Please note: The following data is illustrative and based on typical chemical shifts for similar structures. Actual experimental values may vary.

| ¹H NMR | ¹³C NMR | ||

| Position | Chemical Shift (ppm) | Position | Chemical Shift (ppm) |

| NH | ~11.0 (br s) | C2 | ~125.0 |

| H2 | ~7.5 (t) | C3 | ~103.0 |

| H3 | ~6.5 (t) | C3a | ~128.0 |

| H4 | ~7.8 (dd) | C4 | ~115.0 (d, ²JC-F) |

| H6 | ~7.0 (dd) | C5 | ~158.0 (d, ¹JC-F) |

| B(OH)₂ | ~8.0 (br s) | C6 | ~110.0 (d, ²JC-F) |

| C7 | ~118.0 (broad) | ||

| C7a | ~135.0 |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. The isotopic pattern of this peak, particularly the presence of both ¹⁰B and ¹¹B isotopes, would be a clear indicator of a boron-containing compound.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the compound's structure. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, the connectivity of the different parts of the molecule can be deduced. Expected fragmentation pathways for this compound could include the loss of water from the boronic acid group and cleavage of the indole ring.

Expected Mass Spectrometry Data for this compound

This data is predicted and for illustrative purposes.

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 179.06 (for ¹¹B) | Molecular Ion |

| [M-H₂O+H]⁺ | 161.05 (for ¹¹B) | Loss of water |

| [M-B(OH)₂+H]⁺ | 134.05 | Loss of boronic acid group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. Key expected vibrations include the O-H stretch of the boronic acid (a broad band around 3300 cm⁻¹), the N-H stretch of the indole (around 3400 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-F stretching (around 1100 cm⁻¹), as well as characteristic aromatic C-H and C=C stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of the indole scaffold, which may be slightly shifted due to the presence of the fluoro and boronic acid substituents.

Characteristic IR and UV-Vis Data for this compound

This data is based on typical values for similar compounds.

| Spectroscopic Technique | Characteristic Peaks/Wavelengths | Assignment |

| IR Spectroscopy | ~3400 cm⁻¹ | N-H stretch (indole) |

| ~3300 cm⁻¹ (broad) | O-H stretch (boronic acid) | |

| ~1600-1450 cm⁻¹ | Aromatic C=C stretch | |

| ~1350 cm⁻¹ | B-O stretch | |

| ~1100 cm⁻¹ | C-F stretch | |

| UV-Vis Spectroscopy | ~220 nm, ~275 nm | π → π* transitions of the indole ring |

Chromatographic Methods for Purification and Purity Determination

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, using a C18 or C8 stationary phase, is a common approach.

The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Detection is usually performed with a UV detector, set at a wavelength where the analyte absorbs strongly. A gradient elution method, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area.

Typical HPLC Method Parameters for this compound Analysis

These are representative parameters and would require optimization.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is generally less suitable for the direct analysis of boronic acids due to their low volatility and thermal instability. At the high temperatures required for GC analysis, boronic acids can dehydrate to form boroxines (cyclic anhydrides), leading to inaccurate results.

However, GC can be employed for the analysis of this compound if a derivatization step is performed prior to analysis. Derivatization with reagents such as silylating agents can convert the polar boronic acid group into a more volatile and thermally stable derivative. The choice of the stationary phase for the GC column would depend on the polarity of the derivatized analyte. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. While possible, HPLC is generally the preferred chromatographic method for the purity analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely utilized, straightforward, and rapid analytical technique perfect for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a sample. For boronic acids like this compound, TLC is an invaluable tool in synthetic chemistry. researchgate.net The process involves spotting a small quantity of the compound onto a stationary phase, typically a silica (B1680970) gel plate, and allowing a solvent system (mobile phase) to move up the plate via capillary action. The differential partitioning of the compound and any impurities between the stationary and mobile phases results in their separation.

A significant challenge in the TLC analysis of boronic acids is their visualization, as they often lack a strong chromophore for UV detection. researchgate.netresearchgate.net To overcome this, specific staining agents are employed that react with the boronic acid moiety to produce a colored or fluorescent spot. Alizarin (B75676) and curcumin (B1669340) are two such reagents. researchgate.netresearchgate.net Alizarin, a natural dye, reacts with boronic acids to form a strongly fluorescent boronic ester, which is readily visible under a UV lamp (typically at 366 nm). researchgate.netresearchgate.net This method is highly sensitive and selective for boronic acids. researchgate.net Similarly, curcumin can be used to create a colored complex with boron-containing compounds, appearing as a red or orange spot. researchgate.net

The choice of mobile phase is critical for achieving good separation. A typical system for indole derivatives might consist of a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol, with the ratio adjusted to optimize the retention factor (Rf) values.

The progress of a synthetic reaction, such as the formation of this compound, can be monitored by spotting the reaction mixture on a TLC plate alongside the starting materials. nih.gov The disappearance of the starting material spots and the appearance of the product spot indicate the reaction's progression. researchgate.net

Table 1: Typical TLC Parameters for Boronic Acid Analysis

| Parameter | Description | Example/Details |

|---|---|---|

| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel 60 F254 |

| Mobile Phase (Eluent) | The solvent system that moves up the plate. | Hexane/Ethyl Acetate (e.g., 7:3 v/v); Toluene/Methanol (e.g., 9:1 v/v) |

| Visualization Method | Technique used to see the separated spots. | UV light (254 nm) if UV-active; Staining with alizarin or curcumin solution followed by observation under 366 nm UV light or visible light. researchgate.netresearchgate.net |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Typically aimed for a value between 0.2 and 0.8 for good separation. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. For this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information.

The analysis of arylboronic acids has shown that the boronic acid group (-B(OH)₂) is typically trigonal planar and can be coplanar with the aromatic ring to which it is attached. wiley-vch.de The crystal structure of indole and its derivatives reveals that intermolecular forces such as hydrogen bonds and π-π stacking interactions are crucial in defining the crystal packing. nih.gov

In the solid state, this compound would be expected to exhibit several key structural features:

Intramolecular Geometry: The indole ring system would be largely planar. The C-B bond length is expected to be in the range of 1.55–1.59 Å, and the B-O bond distances are typically around 1.35–1.38 Å. wiley-vch.de

Intermolecular Interactions: The hydroxyl groups of the boronic acid are strong hydrogen bond donors, while the oxygen atoms are acceptors. This often leads to the formation of hydrogen-bonded dimers or extended networks in the crystal lattice. wiley-vch.de The indole N-H group is also a potent hydrogen bond donor. Furthermore, the fluorine atom can participate in weak hydrogen bonds or other dipole-dipole interactions.

Crystal Packing: The planar indole rings are likely to arrange in stacking motifs, stabilized by π-π interactions. nih.gov The combination of hydrogen bonding and π-stacking would create a stable, three-dimensional crystalline architecture.

While the specific crystal structure of this compound is not publicly detailed in the provided search context, data from closely related indole structures can provide a representative example of the crystallographic information that would be obtained. nih.govmdpi.com

Table 2: Representative Crystallographic Data for an Indole Derivative

| Parameter | Description | Representative Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₈H₇BFNO₂ |

| Formula Weight | The mass of one mole of the compound. | 178.96 g/mol |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | Monoclinic or Orthorhombic nih.govmdpi.com |

| Space Group | Describes the symmetry of the crystal. | P2₁/c or Pna2₁ nih.govmdpi.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a ≈ 6 Å, b ≈ 8 Å, c ≈ 15 Å; α = 90°, β ≈ 95°, γ = 90° |

| Volume (V) | The volume of the unit cell. | ~700-900 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | ~1.4-1.6 g/cm³ |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Indole (B1671886) Functionalization

The advancement of indole functionalization is intrinsically linked to the development of more efficient and robust catalytic systems. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are the conventional methods for utilizing boronic acids, future research will likely focus on overcoming the challenges associated with N-heterocyclic substrates. nih.govnih.gov Indoles, particularly unprotected ones, can act as catalyst inhibitors, leading to lower yields and requiring higher catalyst loadings. nih.gov

Future efforts will likely concentrate on designing palladium-based catalysts with specialized ligands that can promote efficient coupling of (5-fluoro-1H-indol-7-yl)boronic acid. Ligands such as SPhos and XPhos have already shown promise in facilitating the coupling of other challenging unprotected azoles by preventing catalyst deactivation. nih.gov The development of next-generation catalysts will aim for higher turnover numbers (TON) and turnover frequencies (TOF), enabling reactions with minimal catalyst quantities, which is crucial for sustainable and cost-effective synthesis. mdpi.com

Furthermore, research into alternative, non-palladium-based catalytic systems is a burgeoning field. Catalysts based on more abundant and less expensive metals like nickel, copper, or iron are gaining traction. The exploration of these metals for the specific cross-coupling of this compound could lead to more economical and environmentally benign synthetic routes.

| Catalyst System Component | Potential Role in Advancing Indole Coupling | Relevant Findings for Heterocycles |

| Palladium Precatalysts | Provide highly active and stable Pd(0) species. | Second-generation precatalysts (e.g., SPhos, XPhos-based) show superior performance for coupling N-rich heterocycles like indazoles and indoles. nih.gov |

| Bulky Phosphine Ligands | Steric hindrance can promote reductive elimination and prevent catalyst aggregation/deactivation. | XPhos and SPhos are effective for coupling chloroindoles and less stable boronic acids. nih.gov |

| Alternative Metal Catalysts | Offer lower cost and potentially novel reactivity compared to palladium. | Nickel and copper systems are being increasingly explored for various cross-coupling reactions. |

| Heterogeneous Catalysts | Supported palladium nanoparticles allow for easier catalyst separation and recycling. | Pd nanoparticles on modified graphite (B72142) have shown high efficiency in Suzuki-Miyaura reactions of fluorinated aryls. mdpi.com |

Advancements in Regioselective and Chemoselective Transformations

The indole nucleus possesses multiple reactive sites, making regioselectivity a persistent challenge in its functionalization. The C7-positioning of the boronic acid on the this compound scaffold predefines the site of coupling, offering a clear advantage for building specific isomers. However, future research will delve into more nuanced aspects of selectivity.

One key area is achieving chemoselectivity in molecules bearing multiple reactive handles. For instance, if the coupling partner of this compound contains other reactive groups (e.g., a halide, triflate, or another boronic acid), the development of catalytic systems that can selectively target one site over the other is paramount. This allows for sequential, one-pot functionalizations, streamlining complex syntheses. nih.gov The choice of palladium catalyst, ligand, and base can be finely tuned to control which coupling occurs, a strategy that has been successful in creating diaryl-substituted heterocycles.

Moreover, the electronic properties conferred by the fluorine at the C5-position can influence the reactivity of other positions on the indole ring. Future studies will likely explore how this substituent electronically "tunes" the molecule, enabling regioselective C-H functionalization at other sites (e.g., C2, C3, or C4) in a subsequent step after the C7-boronic acid has been utilized.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly guiding synthetic route design, with a strong emphasis on sustainability. Integrating the synthesis and application of this compound with continuous flow technology presents a significant opportunity to enhance safety, efficiency, and scalability. nih.govorganic-chemistry.org

The synthesis of boronic acids often involves organolithium intermediates, which can be hazardous to handle on a large scale in traditional batch processes. Continuous flow reactors offer superior control over reaction temperature and mixing, enabling the safe and efficient generation of such intermediates with reaction times as short as one second. organic-chemistry.orgnih.gov This "Flash Chemistry" approach could be adapted for the high-throughput manufacturing of this compound itself. organic-chemistry.org

Beyond its synthesis, the use of this compound in subsequent flow reactions is a promising future direction. Telescoping multiple reaction steps into a single continuous sequence without isolating intermediates can dramatically reduce waste and improve productivity. nih.govallfordrugs.com For example, a Suzuki-Miyaura coupling using this boronic acid could be directly followed by another functionalization step in a multi-stage flow setup, aligning with the goals of sustainable chemical manufacturing. nih.gov

| Flow Chemistry Advantage | Application to this compound |

| Enhanced Safety | Tightly controlled handling of hazardous organolithium or pyrophoric reagents used in boronic acid synthesis. organic-chemistry.org |

| Rapid Reaction Times | Synthesis of the boronic acid or its derivatives can be achieved in seconds to minutes, boosting throughput. organic-chemistry.orgnih.gov |

| Improved Scalability | Production can be scaled up by running the flow reactor for longer periods, avoiding the challenges of large-scale batch reactors. allfordrugs.com |

| Process Intensification | Multiple synthetic steps (e.g., coupling followed by another transformation) can be combined into one continuous process. nih.gov |

Exploration of New Reactivity Manifolds and Reaction Mechanisms

Understanding the intricate mechanistic details of cross-coupling reactions involving this compound is crucial for optimizing existing methods and discovering new transformations. The Suzuki-Miyaura reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. nih.gov For N-heterocyclic substrates, the transmetalation step is often rate-limiting. nih.gov

Future mechanistic studies, combining kinetic analysis and computational modeling, will be essential to elucidate the precise role of the fluorine substituent and the unprotected N-H group on the reaction rates and pathways. nih.govnih.gov For instance, investigations into the equilibrium between the boronic acid and its trimeric boroxine (B1236090) form, and how each species participates in the catalytic cycle, can provide insights to accelerate the reaction. nih.gov

Furthermore, exploring new reactivity beyond the classical Suzuki-Miyaura coupling is a major frontier. This involves using this compound in other types of palladium-catalyzed reactions or exploring entirely different reaction manifolds where the boronic acid moiety can participate in novel bond-forming events.

Synergistic Approaches: Combining this compound with Photoredox or Electrochemistry

A particularly exciting future direction lies in the synergistic combination of catalysis, allowing for transformations that are inaccessible through traditional methods. The activation of boronic acids using photoredox catalysis to generate carbon-centered radicals is an emerging and powerful strategy. nih.govcam.ac.uknih.gov

Instead of participating in a two-electron transmetalation with palladium, this compound could be activated via single-electron transfer (SET) under visible light irradiation. nih.gov This process typically involves forming a redox-active complex between the boronic acid (or its boroxine form) and a Lewis base, which is then oxidized by an excited photocatalyst to generate an indolyl radical. nih.govcam.ac.uk This radical can then engage in a variety of C-C bond-forming reactions, such as addition to electron-deficient olefins, that are complementary to traditional cross-coupling chemistry. researchgate.net

This photoredox approach offers a pathway to forge C(sp²)-C(sp³) bonds under mild, redox-neutral conditions, significantly expanding the synthetic utility of this compound beyond its role in creating biaryl structures. nih.govnih.gov Similarly, electrochemistry could provide an alternative means to generate the necessary radical intermediates, offering another sustainable and powerful tool for activating this versatile building block.

Q & A

Q. What are the optimal synthetic routes and characterization techniques for (5-fluoro-1H-indol-7-yl)boronic acid?

Q. How does the fluorine substituent influence the reactivity and binding affinity of this compound?

Q. How can discrepancies between thermodynamic binding constants and observed biological activity be resolved?

- Methodological Answer : Kinetic factors (e.g., /) often explain mismatches. For example, SPR or stopped-flow kinetics reveal that rapid binding () may not correlate with prolonged cellular effects if off-rates are high. For this compound, competitive assays with serum proteins (e.g., albumin) should be performed to mimic physiological conditions .

Q. What strategies minimize non-specific interactions in boronic acid-based glycoprotein sensors?

- Methodological Answer : Secondary interactions (e.g., hydrophobic/hydrogen bonding) can reduce selectivity. To mitigate this:

Q. How can thermal stability be optimized for flame-retardant or high-temperature applications?

- Methodological Answer : Structural modifications, such as incorporating aromatic rings (e.g., pyrene) or electron-withdrawing groups (e.g., -CF), enhance thermal stability. Thermogravimetric analysis (TGA) shows that pyrene-substituted boronic acids degrade at >600°C, compared to 250–300°C for aliphatic analogs. For fluorinated indole derivatives, TGA under nitrogen is critical to assess decomposition pathways .

Method Development Focus

Q. What LC-MS/MS parameters improve sensitivity for detecting boronic acid impurities in biological matrices?

- Methodological Answer : Use MRM mode with transitions specific to the boronic acid’s molecular ion (e.g., m/z 180 → 163 for dehydration products). Acidic mobile phases (0.1% formic acid) enhance ionization, while avoiding derivatization reduces sample prep time. Limit of detection (LOD) can reach 0.1 ppm with optimized collision energy (20–30 eV) .

Q. How can MALDI-MS be adapted for sequencing peptide-boronic acid conjugates?

- Methodological Answer : Derivatize with 2,5-dihydroxybenzoic acid (DHB) to suppress boroxine formation. DHB acts as both matrix and esterification agent, enabling on-plate analysis. For branched peptides, tandem MS/MS with collision-induced dissociation (CID) resolves fragmentation patterns .

Contradictions & Challenges

- Kinetic vs Thermodynamic Selectivity : While boronic acids bind sugars rapidly (seconds), prolonged equilibration (minutes) may be needed in viscous media (e.g., blood). This necessitates real-time monitoring via fluorescence quenching assays with redox-active polymers .

- Fluorine’s Dual Role : Fluorine enhances binding but may reduce solubility. Balance via co-solvents (e.g., DMSO:water mixtures) or PEGylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.